B1579772 L-VALINE-N-FMOC (13C5)

L-VALINE-N-FMOC (13C5)

Cat. No.: B1579772
M. Wt: 344.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeling in Contemporary Chemical and Biological Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into molecules. symeres.com This method provides a subtle but detectable mass shift that allows researchers to track the fate of these molecules in complex biological systems without altering their chemical properties. musechem.com

The significance of stable isotope labeling lies in its broad applicability across various scientific disciplines:

Metabolic Research: Labeled compounds are used to trace metabolic pathways, quantify fluxes, and understand the regulation of metabolic networks. silantes.com By introducing a labeled substrate, scientists can follow its conversion into various metabolites, providing a dynamic view of cellular processes. diagnosticsworldnews.com

Proteomics: In quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used method. ckgas.com It enables the accurate comparison of protein abundance between different cell populations, for instance, in studies of disease states or drug responses. ckgas.com

Structural Biology: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) heavily rely on stable isotope labeling for the structural and dynamic analysis of biomolecules like proteins and nucleic acids. symeres.comdiagnosticsworldnews.com The isotopes serve as nuclear spins or mass reporters that provide critical information for structure elucidation.

Drug Development: Isotopic labeling is crucial in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com It helps in identifying metabolites and understanding the drug's mechanism of action. diagnosticsworldnews.com

Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safe for a wide range of experiments, including studies in humans. diagnosticsworldnews.com

Role of Fmoc-Protected Amino Acids in Advanced Synthetic Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its primary function is to temporarily block the N-terminal amino group of an amino acid, preventing it from participating in unwanted side reactions during the formation of a peptide bond. creative-peptides.com

The use of Fmoc-protected amino acids is a cornerstone of modern peptide synthesis for several reasons: genscript.com

Orthogonality: The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgiris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile protecting groups on the amino acid side chains. iris-biotech.de

Automation: The mild reaction conditions and the ability to monitor the deprotection process by UV spectroscopy (due to the fluorescent nature of the fluorenyl group byproduct) make the Fmoc strategy highly compatible with automated peptide synthesizers. wikipedia.org

Efficiency and Purity: SPPS using Fmoc chemistry allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain attached to a solid support, leading to high-purity synthetic peptides. creative-peptides.com

Historical and Methodological Context of ¹³C-Labeled Valine in Biomolecular Studies

The use of carbon-13 labeled amino acids, including valine, has been instrumental in advancing the field of biomolecular NMR spectroscopy. sigmaaldrich.com In the early days of protein NMR, the complexity and overlap of signals in the spectra of large proteins presented a significant challenge. The introduction of ¹³C labeling helped to alleviate this problem by spreading out the signals in a second (or third) dimension, a technique known as heteronuclear NMR.

Historically, uniform labeling, where all carbons in a protein are replaced with ¹³C, was a common approach. sigmaaldrich.com However, for larger proteins, this can lead to broad lines and complex splitting patterns due to ¹³C-¹³C scalar couplings. This led to the development of more sophisticated, selective labeling strategies.

Methodologically, ¹³C-labeled valine has been particularly valuable in studies of protein structure and dynamics. Valine residues, with their branched methyl groups, are often located in the hydrophobic core of proteins, which is crucial for protein folding and stability. nih.gov Specific labeling of the methyl groups of valine (and other amino acids like leucine (B10760876) and isoleucine) has become a powerful technique for several reasons: researchgate.net

Spectral Simplification: Selectively labeling only the methyl groups dramatically simplifies the NMR spectrum, reducing resonance overlap and allowing for the study of very large protein complexes. nih.gov

Probing Dynamics: The methyl groups are sensitive reporters of molecular motion over a wide range of timescales, providing insights into protein dynamics that are essential for function. researchgate.net

Structural Restraints: The simplified spectra facilitate the measurement of long-range distance restraints, which are critical for determining the three-dimensional structure of proteins. nih.gov

The production of proteins with selectively ¹³C-labeled valine is often achieved by providing labeled precursors, such as α-ketoisovalerate, in the growth medium of expression systems like E. coli. researchgate.netnih.gov Recent advancements have also enabled the synthesis and incorporation of ¹³C-methyl-labeled valine in mammalian cells, expanding the scope of proteins that can be studied. nih.gov

Properties

Molecular Weight

344.35

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Valine N Fmoc 13c5

Strategies for Uniform Isotopic Carbon-13 (13C5) Incorporation into L-Valine

Achieving uniform ¹³C labeling across all five carbon atoms of L-valine (perdeuteration) is the foundational step in synthesizing L-Valine-N-Fmoc (¹³C₅). This requires synthetic pathways that utilize precursors where every carbon atom is a ¹³C isotope. Biological systems, such as genetically engineered microorganisms, are often harnessed for this purpose due to their inherent ability to build complex molecules like amino acids from simple carbon sources.

A primary method involves culturing microorganisms, like E. coli, in a minimal medium where the sole carbon source is uniformly labeled [U-¹³C]-glucose. nih.govnih.gov The bacteria's natural metabolic pathways convert the labeled glucose into various essential biomolecules, including L-valine. In the biosynthesis of L-valine, two molecules of pyruvate, derived from the glycolysis of [U-¹³C]-glucose, condense to form acetolactate, which is then converted to L-valine through a series of enzymatic steps. nih.gov This ensures that all carbon atoms in the resulting L-valine molecule originate from the labeled glucose, achieving high levels of ¹³C₅ enrichment.

Stereospecific Synthesis of L-Valine with Enriched 13C Labeling

Ensuring the correct stereochemistry (the "L" configuration) is paramount, as biological systems almost exclusively use L-amino acids. When using biological synthesis methods, the natural enzymatic pathways inherently produce the L-isomer of valine with high fidelity. nih.gov

For chemical synthesis routes, stereoselectivity can be achieved using chiral auxiliaries or catalysts. One established method involves the alkylation of a chiral glycine (B1666218) equivalent, such as an N-(diphenylmethylene) glycinyl camphor (B46023) sultam precursor. tandfonline.com By starting with ¹³C-labeled precursors, this method can yield specific L-[¹³C] amino acids, including L-valine, with high stereochemical purity. tandfonline.com While highly effective for specific labeling, adapting this for uniform ¹³C₅ labeling requires a fully ¹³C-labeled chiral precursor, which can be complex and costly. Therefore, biosynthetic routes often remain the more practical approach for producing uniformly labeled L-valine.

Palladium-Catalyzed C(sp3)-H Functionalization for Methyl-Labeled Amino Acid Synthesis

While not a primary method for achieving uniform ¹³C₅ labeling from the ground up, palladium-catalyzed C(sp³)-H functionalization is a powerful technique for introducing ¹³C labels at specific, typically unreactive, positions, such as the methyl groups of valine. rhhz.netrsc.orgbohrium.com This strategy is particularly valuable for creating selectively labeled amino acids that are difficult to produce biosynthetically, especially in mammalian cell systems that lack the necessary metabolic pathways. rsc.orgnih.gov

The process often involves using a directing group, such as 8-aminoquinoline, attached to the amino acid. nih.govresearchgate.net This directs a palladium catalyst to activate a specific C-H bond on the valine side chain, allowing for a cross-coupling reaction with a ¹³C-labeled electrophile, like ¹³C-iodomethane. nih.gov While this technique has been demonstrated for creating ¹³C-methyl-labeled valine, its application in a ¹³C₅ synthesis would likely be for late-stage modification or as part of a hybrid chemoenzymatic strategy rather than the primary labeling method. rsc.orgbohrium.com

N-alpha-Fmoc Protection Strategies and Subsequent Derivatization

Once uniformly labeled L-valine (¹³C₅) is obtained, the alpha-amino group must be protected to enable its use in solid-phase peptide synthesis. The most common protecting group for this purpose is 9-fluorenylmethoxycarbonyl (Fmoc). The Fmoc group is stable under various reaction conditions but can be cleanly removed with a mild base, typically piperidine (B6355638). universiteitleiden.nl

The standard procedure for N-alpha-Fmoc protection involves reacting the ¹³C₅-L-valine with an Fmoc-donating reagent under basic conditions. Common reagents for this include:

Fmoc-chloride (Fmoc-Cl)

Fmoc-succinimide (Fmoc-OSu)

The reaction is typically carried out in an aqueous-organic solvent mixture, such as dioxane and water, with a base like sodium bicarbonate to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc reagent. The resulting L-Valine-N-Fmoc (¹³C₅) can then be purified and prepared for use in peptide synthesis. isotope.comcymitquimica.comisotope.com This derivatization is crucial for producing labeled peptide internal standards for quantitative mass spectrometry. nih.gov

Chemoenzymatic and Cell-Free Synthesis Approaches for Isotope-Labeled Amino Acids

Chemoenzymatic and cell-free synthesis systems represent highly efficient and controlled methods for producing isotopically labeled amino acids, including ¹³C₅-L-valine. universiteitleiden.nlnih.gov These approaches combine the specificity of enzymes with the flexibility of chemical synthesis, often leading to higher yields and purity while minimizing the consumption of expensive labeled precursors. nih.govcopernicus.org

Cell-Free Protein Synthesis (CFPS) systems, in particular, are powerful tools. isotope.comnih.gov These systems use cell extracts, typically from E. coli, which contain all the necessary machinery for transcription and translation (ribosomes, enzymes, tRNAs). nih.govcopernicus.org By providing [U-¹³C]-glucose as a carbon source and omitting unlabeled valine from the reaction mixture, the system's endogenous enzymes will synthesize ¹³C₅-L-valine in situ. nih.govcopernicus.org This method is highly efficient and scalable, with labeling efficiencies reported to be 70% or higher. nih.govcopernicus.org

An alternative chemoenzymatic strategy involves using purified enzymes to convert a chemically synthesized, ¹³C-labeled precursor into the final amino acid. For valine, this could involve using transaminases to convert ¹³C₅-labeled α-ketoisovalerate into ¹³C₅-L-valine. This approach offers precise control over the labeling pattern and can bypass complex biological pathways.

Advanced Purification and Analytical Validation of Isotopic Purity and Enrichment

After synthesis and derivatization, the final L-Valine-N-Fmoc (¹³C₅) product must undergo rigorous purification and validation to ensure its chemical purity and isotopic enrichment.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the Fmoc-protected amino acid. Reverse-phase HPLC, using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA), is effective at separating the desired product from unreacted starting materials and byproducts.

Analytical Validation: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the identity, purity, and isotopic labeling of the final compound. chempep.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound. For L-Valine-N-Fmoc (¹³C₅), the expected mass will be shifted by +5 Da compared to its unlabeled counterpart due to the five ¹³C atoms. MS can also quantify the level of isotopic enrichment by analyzing the distribution of isotopologues. acs.orgmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a definitive tool for confirming the position and extent of isotopic labeling. mdpi.combiorxiv.org A ¹³C-NMR spectrum of L-Valine-N-Fmoc (¹³C₅) will show strong signals for all five carbon atoms of the valine moiety, and the complex splitting patterns caused by ¹³C-¹³C coupling will confirm the uniform labeling. biorxiv.orgnih.gov The chemical purity is typically confirmed by ¹H-NMR.

The table below summarizes the key analytical techniques and their roles in validating the final product.

Analytical Technique Purpose Expected Outcome for L-Valine-N-Fmoc (¹³C₅)
High-Performance Liquid Chromatography (HPLC) Purification & Chemical Purity AssessmentA single major peak indicating high chemical purity (>98%).
High-Resolution Mass Spectrometry (HRMS) Molecular Weight Confirmation & Isotopic EnrichmentObserved mass consistent with the ¹³C₅-labeled formula. Isotope distribution analysis confirms high enrichment (e.g., >97%).
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Confirmation of Labeling Position & EnrichmentStrong signals for all 5 valine carbons with ¹³C-¹³C coupling, confirming uniform labeling.
¹H Nuclear Magnetic Resonance (¹H-NMR) Structural Confirmation & Chemical PuritySpectrum consistent with the Fmoc-valine structure and free of significant impurities.

Applications in Advanced Peptide and Protein Chemistry

Strategies for Incorporating L-VALINE-N-FMOC (13C5) into Peptides

The introduction of L-VALINE-N-FMOC (13C5) into peptide chains is a fundamental technique for producing isotopically labeled peptides. These labeled peptides are invaluable tools for quantitative proteomics and for studying protein structure and dynamics using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemie-brunschwig.chshoko-sc.co.jpisotope.comisotope.com

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, including those containing isotopically labeled amino acids like L-VALINE-N-FMOC (13C5). nih.govbachem.commdpi.com In SPPS, the peptide chain is assembled step-by-step while one end is attached to an insoluble polymer support, or resin. bachem.commdpi.com This approach simplifies the purification process, as reagents and by-products can be easily washed away by filtration after each reaction step. bachem.com

The core cycle of Fmoc-based SPPS involves:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). bachem.commdpi.com

Activation and Coupling: The next amino acid in the sequence, in this case, L-VALINE-N-FMOC (13C5), is activated and then coupled to the newly exposed N-terminus of the resin-bound peptide. bachem.com

Washing: The resin is thoroughly washed to remove excess reagents and by-products. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. bachem.com The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. bachem.comresearchgate.net For peptides with a C-terminal acid, resins like 2-chlorotrityl chloride (2-CTC) are often used. researchgate.net The loading capacity of the resin, which is the amount of the first amino acid that can be attached, is an important parameter, especially for the synthesis of long or complex peptides. bachem.com

The high quality and availability of Fmoc-protected amino acids, including isotopically labeled variants, have made Fmoc SPPS the method of choice for many applications. nih.gov The mild conditions used in Fmoc chemistry are also compatible with a wide range of post-translational modifications. nih.gov

While SPPS is more common, solution-phase peptide synthesis (SolPS) offers an alternative for producing peptides. In this classical approach, the entire synthesis, including all intermediates, is carried out in solution. researchgate.net This method can be advantageous for large-scale synthesis and for certain peptide sequences that are difficult to assemble on a solid support.

The fundamental principles of solution-phase synthesis involve the protection of reactive groups and the formation of peptide bonds, similar to SPPS. researchgate.net The synthesis can proceed in a stepwise manner or through the condensation of peptide fragments. researchgate.net A key challenge in SolPS is the purification of the product after each step, which is typically more complex than the simple washing steps in SPPS. researchgate.net

Recent advancements in SolPS have focused on improving efficiency and sustainability. For example, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can promote rapid and efficient peptide bond formation with minimal side reactions. mdpi.com This reagent has been shown to be effective for both N-Boc and N-Fmoc protected amino acids. mdpi.com Researchers have also explored strategies that use activatable protecting groups to facilitate synthesis in both the C-to-N and N-to-C directions. rsc.org

Synthesis of Isotope-Labeled Proteins via Recombinant Expression and Cell-Free Systems

For the production of larger, fully labeled proteins, recombinant expression and cell-free synthesis systems are the preferred methods. thermofisher.comsynthelis.com These biological systems can incorporate stable isotope-labeled amino acids, such as those derived from L-VALINE-N-FMOC (13C5) after deprotection, into the protein structure. thermofisher.comsynthelis.com

Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used in vivo technique for quantitative proteomics. ckgas.com In this method, cells are grown in a medium where a specific natural amino acid is replaced by its "heavy" isotopically labeled counterpart. ckgas.com This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. ckgas.com

Cell-free protein synthesis (CFPS) has emerged as a powerful alternative to in vivo expression. synthelis.comnih.govnih.gov CFPS systems utilize cell extracts that contain all the necessary machinery for transcription and translation, allowing for protein production in a test tube. thermofisher.comckisotopes.com This method offers several advantages for isotope labeling:

Efficiency: CFPS systems use labeled amino acids very efficiently because only the target protein is synthesized, reducing the waste associated with labeling all cellular proteins. synthelis.com

Control: The reaction environment can be precisely controlled, which is beneficial for expressing toxic proteins or for incorporating specific labels. thermofisher.com

Speed: Protein expression can often be achieved more rapidly than in cell-based systems. thermofisher.com

Various CFPS systems are available, based on extracts from E. coli, wheat germ, and human cells. chemie-brunschwig.chthermofisher.com Researchers have developed refined protocols to overcome challenges such as the presence of endogenous amino acids in the cell extract, which can dilute the labeled ones. nih.gov The eCell system, for example, leverages the metabolic enzymes in E. coli extracts to synthesize labeled amino acids from inexpensive precursors. researchgate.net

The following table summarizes the key features of these protein labeling methods:

MethodDescriptionAdvantagesDisadvantages
SILAC (in vivo) Cells are cultured in media containing heavy isotope-labeled amino acids, which are incorporated into the entire proteome. ckgas.comHigh label incorporation, suitable for in vivo studies. ckgas.comCan be expensive due to the large amount of labeled media required, not suitable for toxic proteins. thermofisher.comsynthelis.com
Recombinant Expression (in vivo) Specific labeled proteins are overexpressed in host organisms like E. coli grown in labeled media. nih.govWell-established protocols, high protein yields possible. nih.govckisotopes.comPotential for metabolic scrambling of labels, protein may be insoluble. ckisotopes.com
Cell-Free Protein Synthesis (in vitro) Protein is synthesized in a cell extract supplemented with labeled amino acids. thermofisher.comnih.govckisotopes.comEfficient use of expensive labels, fast, suitable for toxic proteins, precise control over labeling. thermofisher.comsynthelis.comCan have lower yields than in vivo systems, potential for extract-related issues. thermofisher.comnih.gov

Utilization in Peptide and Protein Engineering and Design

The incorporation of stable isotopes is a cornerstone of modern peptide and protein engineering and design. Isotope-labeled proteins and peptides are essential for detailed structural and functional studies, primarily using NMR spectroscopy and mass spectrometry. shoko-sc.co.jpckisotopes.com

The use of L-VALINE-N-FMOC (13C5) and other labeled amino acids allows for:

Structural Determination: NMR spectroscopy of isotopically labeled proteins provides information about their three-dimensional structure in solution. ckisotopes.com Specific labeling patterns can simplify complex spectra and enable the study of large protein complexes. ckisotopes.comnih.gov

Dynamic Studies: NMR can be used to probe the internal motions and flexibility of proteins, which are often crucial for their function.

Interaction Mapping: Isotope labeling can help to identify the binding sites of ligands, drugs, or other proteins.

Quantitative Proteomics: As mentioned earlier, labeled peptides serve as internal standards for the accurate quantification of protein levels in complex biological samples. thermofisher.comckgas.com

The ability to introduce labels at specific sites through chemical synthesis or to label entire proteins through biological methods provides a versatile toolkit for researchers. For example, selective labeling of methyl groups, which are abundant in proteins, has proven to be a powerful strategy for studying the structure and dynamics of very large macromolecular systems by NMR. copernicus.org Cell-free systems are particularly well-suited for this type of selective labeling. researchgate.netcopernicus.org

The insights gained from these studies are critical for rational protein design, allowing scientists to engineer proteins with novel functions, improved stability, or altered binding specificities.

Advanced Applications in Structural Biology and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of biomolecules in solution. The site-specific incorporation of ¹³C isotopes from L-VALINE-N-FMOC (¹³C₅) significantly enhances the capabilities of NMR, enabling detailed studies that would be intractable with unlabeled proteins.

One of the most significant challenges in NMR spectroscopy is the study of high-molecular-weight proteins, which suffer from severe signal overlap and rapid signal decay. Stereospecific labeling of the prochiral methyl groups of valine and leucine (B10760876) residues with ¹³C has emerged as a crucial strategy to overcome these limitations. This approach dramatically simplifies the NMR spectra and provides sensitive probes for investigating the structure and dynamics of large protein assemblies. researchgate.net

A notable example is the study of Malate Synthase G (MSG), a 723-residue (82 kDa) enzyme. Researchers have achieved near-complete stereospecific assignments of the prochiral methyl carbons of valine residues in MSG. nih.gov This was accomplished using a fractional ¹³C-labeling strategy, where the protein is produced in media containing a mixture of ¹³C- and ¹²C-glucose. The probability of simultaneous ¹³C incorporation into adjacent carbons allows for the distinction between the pro-R and pro-S methyl groups based on the presence or absence of ¹³C-¹³C scalar couplings.

Protein StudiedLabeling StrategyKey Findings
Malate Synthase G (MSG)10% fractional ¹³C-labelingNear-complete stereospecific assignment of valine methyl groups. nih.gov
Use of ¹³C-labeled α-ketoisovalerateProduction of Leu and Val residues labeled at a single methyl position, simplifying spectra and increasing sensitivity. acs.org

This stereospecific assignment is critical for obtaining high-resolution structural information and for detailed studies of protein dynamics.

The incorporation of ¹³C-labeled valine provides a powerful handle to probe protein structure and, particularly, dynamics over a wide range of timescales. ¹³C NMR relaxation experiments are highly sensitive to molecular motions, providing insights into the flexibility and conformational changes that are often crucial for protein function. nih.gov

In the aforementioned studies on Malate Synthase G, the stereospecific assignments of valine methyl groups were used to probe side-chain dynamics. nih.gov By measuring ³J couplings (³J(CγN) and ³J(CγC')), researchers could assess the rotameric states and averaging of the valine side chains. nih.gov A strong correlation was observed between this rotamer averaging and millisecond timescale dynamics, as measured by methyl-TROSY based ¹H-¹³C multiple quantum relaxation dispersion experiments. nih.gov These experiments reveal conformational exchange processes that are often linked to enzymatic activity and allosteric regulation.

Relaxation dispersion NMR is a powerful technique for characterizing these slow timescale motions. youtube.com By measuring the relaxation rate of ¹³C nuclei under different experimental conditions, it is possible to extract kinetic and thermodynamic parameters of the underlying dynamic processes. springernature.com

Dynamic ParameterNMR MethodInformation Gained
Rotameric StateMeasurement of ³J couplingsInformation on side-chain conformation and averaging. nih.gov
Conformational Exchange¹³C Relaxation DispersionKinetic and thermodynamic parameters of millisecond timescale dynamics. nih.govyoutube.com
Local Flexibility¹³C Relaxation Rates (T₁, T₂)Information on picosecond to nanosecond timescale motions. nih.govmpg.de

Identifying and characterizing the binding of small molecules to proteins is a cornerstone of drug discovery and chemical biology. NMR spectroscopy is a particularly powerful tool for these studies as it can provide information on the binding site, the affinity of the interaction, and conformational changes upon binding, all at atomic resolution. The use of ¹³C-labeled valine significantly enhances these capabilities.

Chemical Shift Perturbation (CSP) mapping is a widely used NMR technique to identify ligand binding sites. bcm.edunih.gov Upon ligand binding, the chemical environment of nuclei at the binding interface is altered, leading to changes in their chemical shifts. By monitoring the ¹H-¹³C correlation spectra of a protein with ¹³C-labeled valine residues upon titration with a ligand, one can identify the specific valine residues involved in the interaction. nih.govresearchgate.net The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the protein-ligand complex, provided the binding is in the fast exchange regime. nih.gov

The measurement of ¹³C methyl signals is particularly advantageous for these studies due to their favorable relaxation properties and sensitivity as probes of hydrophobic interactions, which are often key drivers of ligand binding. nih.gov

The advancements in NMR studies of large proteins and their interactions have been driven not only by isotopic labeling strategies but also by the development of sophisticated NMR pulse sequences. researchgate.net Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are fundamental for correlating the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. muni.cznih.govnih.gov

The use of ¹³C-labeled valine has spurred the development of specialized pulse sequences designed to maximize the information content and sensitivity of experiments on methyl groups. For instance, methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) based experiments have been instrumental in studying high-molecular-weight systems by reducing signal broadening due to rapid relaxation. researchgate.netnih.gov

Furthermore, novel labeling schemes, such as the use of specifically designed ¹³C-labeled precursors like α-ketoisovalerate, allow for the production of proteins with tailored isotopic labeling patterns. acs.org This can, for example, lead to the incorporation of a ¹³CH₃ group at only one of the two methyl positions of a valine residue, which linearizes the spin system and enhances the sensitivity of certain NMR experiments. acs.org These combined advances in labeling and pulse sequence development continue to push the boundaries of what is possible with biomolecular NMR.

Mass Spectrometry (MS)-Based Quantitative Proteomics

Mass spectrometry has become a central tool in proteomics, the large-scale study of proteins. Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Stable isotope labeling techniques are at the forefront of quantitative MS.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. nih.govcalis.edu.cnresearchgate.net The principle of SILAC is to metabolically label the entire proteome of cells by growing them in a medium where a standard "light" amino acid is replaced by its "heavy" stable isotope-labeled counterpart. nih.gov L-VALINE-N-FMOC (¹³C₅) can serve as a precursor for the synthesis of such heavy amino acids for use in SILAC experiments.

In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for the isotopic form of a specific amino acid (e.g., "light" ¹²C-valine versus "heavy" ¹³C-valine). nih.gov The "heavy" amino acid is incorporated into all newly synthesized proteins. After a number of cell divisions, the proteome of this cell population is fully labeled. The two cell populations can then be subjected to different stimuli or conditions. Subsequently, the cell lysates are combined, and the proteins are digested into peptides. researchgate.net

When the mixed peptide sample is analyzed by mass spectrometry, the peptides derived from the two cell populations will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein from which the peptide was derived in the two cell populations. nih.gov

SILAC has been successfully applied to a wide range of biological questions, including the study of protein-protein interactions, post-translational modifications, and changes in protein expression in response to various stimuli. nih.govresearchgate.netspringernature.com For instance, SILAC can be used to distinguish bona fide interaction partners from non-specific background contaminants in affinity purification-mass spectrometry (AP-MS) experiments. springernature.com

SILAC ApplicationExperimental ApproachInformation Obtained
Differential Protein ExpressionComparison of two cell populations grown with "light" and "heavy" amino acids. nih.govcalis.edu.cnRelative quantification of protein abundance between the two conditions.
Protein-Protein Interaction AnalysisAffinity purification from a mixture of "light" and "heavy" labeled cell lysates. springernature.comIdentification of specific interaction partners by distinguishing them from background binders.
Dynamic Cellular ProcessesPulse-SILAC experiments to monitor protein synthesis and turnover.Rates of protein synthesis and degradation.

Absolute Quantitation (AQUA) using Labeled Peptides as Internal Standards

The Absolute Quantitation (AQUA) strategy is a powerful mass spectrometry-based method for the precise and absolute quantification of proteins and their post-translational modifications in complex biological samples. This technique relies on the use of synthetic, stable isotope-labeled peptides as internal standards. L-VALINE-N-FMOC (13C5) is a key building block for the synthesis of these AQUA peptides.

The workflow for AQUA proteomics begins with the selection of a proteotypic peptide—a peptide unique to the protein of interest that is consistently observed in mass spectrometry. A synthetic version of this peptide is then produced, incorporating a ¹³C₅-labeled valine. This "heavy" peptide is chemically identical to its endogenous, "light" counterpart but has a known mass shift due to the incorporated stable isotopes. A precisely quantified amount of the heavy AQUA peptide is spiked into a biological sample, such as cell lysate or plasma, before or after protein digestion.

During liquid chromatography-mass spectrometry (LC-MS) analysis, the heavy and light peptides co-elute but are distinguishable by their mass-to-charge ratio. By comparing the signal intensities of the heavy and light peptides, the absolute quantity of the endogenous peptide, and therefore the target protein, can be accurately determined.

Quantitative Proteomics for Biomarker Discovery and Pathway Validation

The AQUA methodology, utilizing peptides synthesized with L-VALINE-N-FMOC (13C5), has been successfully applied in numerous studies for the discovery and validation of disease biomarkers, as well as for the elucidation of cellular signaling pathways.

A notable example is the development of a multiplexed, quantitative assay for cardiovascular biomarkers in patient plasma. In this study, targeted mass spectrometry with stable isotope dilution was used to measure the levels of six proteins relevant to cardiac injury. nih.govresearchgate.net Synthetic peptides corresponding to proteotypic peptides of these target proteins were synthesized with a single uniformly labeled [13C5]valine or other labeled amino acids. nih.gov These labeled peptides served as internal standards to quantify the endogenous levels of the target proteins in plasma samples from patients undergoing a cardiac procedure. The assay demonstrated high precision and sensitivity, with limits of quantitation in the low nanogram per milliliter range for most of the target proteins. nih.govresearchgate.net

Table 2: Quantification of Cardiovascular Biomarkers in Patient Plasma using ¹³C₅-Valine Labeled Peptides
Target ProteinPeptide Sequence (with labeled Valine)Limit of Quantitation (ng/mL)Intra-assay CV (%)Inter-assay CV (%)
Cardiac Troponin IVDLLLNSK~5<10<20
MyoglobinVEADIAGHGQEVLIR~10<10<25
C-reactive proteinVFSPNLTWK~15<15<25
Representative data adapted from a study on cardiovascular biomarker quantification. nih.govresearchgate.net *V represents Valine labeled with ¹³C₅.

In the context of pathway validation, L-valine supplementation has been shown to disturb molecular pathways and induce apoptosis in mouse testes. nih.gov Transcriptome sequencing and RT-qPCR validation revealed significant changes in the expression of genes involved in apoptosis and other signaling pathways. nih.gov While this particular study did not use L-VALINE-N-FMOC (13C5) for quantification, it highlights a biological context where such a labeled compound could be used to precisely quantify the protein-level changes in these pathways, providing a deeper understanding of the molecular mechanisms involved. For instance, AQUA peptides could be designed for key proteins in the apoptosis pathway, such as Caspase-3 and Caspase-9, to validate the findings from transcriptomic data at the protein level.

The application of L-VALINE-N-FMOC (13C5) in quantitative proteomics is a powerful approach for validating findings from other omics technologies and for building robust models of cellular pathways. By providing absolute quantification of key protein nodes, researchers can gain a more complete and accurate picture of the dynamic changes that occur in response to stimuli or in disease states.

Applications in Metabolic Flux Analysis and Isotopic Tracing

Elucidation of Branched-Chain Amino Acid (BCAA) Metabolism

L-Valine (¹³C₅) is instrumental in studying the metabolism of branched-chain amino acids (BCAAs), which also include leucine (B10760876) and isoleucine. Altered BCAA metabolism is increasingly recognized as a hallmark of various diseases, including metabolic syndrome, diabetes, and certain cancers. ckisotopes.comwindows.netwisc.edu By introducing L-Valine (¹³C₅) into a biological system, scientists can trace its absorption, distribution, and catabolism, providing a dynamic view of BCAA pathways.

Research using mouse models fed diets containing L-Valine (¹³C₅) has enabled the quantification of whole-body BCAA metabolism. ckisotopes.com These studies can distinguish between dietary BCAAs and those released from protein breakdown, offering insights into how different tissues contribute to circulating BCAA pools. ckisotopes.com For instance, in studies related to pancreatic cancer, elevated levels of BCAAs were observed in patients, and tracer experiments with labeled amino acids help to understand how tumors and other tissues interact to cause these systemic metabolic changes. isotope.com The use of L-Valine (¹³C₅) allows for precise measurements of its incorporation into tissue proteins and its breakdown into various intermediates, revealing how BCAA catabolism is dysregulated in disease states. ckisotopes.comwindows.net

Table 1: Research Findings on BCAA Metabolism Using L-Valine (¹³C₅) Tracing

Research Area Key Finding Significance
Obesity Models In diet-induced obese mice, BCAA catabolism was found to be decreased, leading to lower incorporation of ¹³C from valine into downstream metabolites like citrate (B86180) and palmitate. windows.net Demonstrates a direct link between obesity and impaired BCAA breakdown, identifying a key metabolic dysregulation.
Cancer Metabolism A diet containing 20% ¹³C-BCAAs, including L-Valine (¹³C₅), resulted in approximately 11-12% labeling of BCAAs in muscle and 7-8% in the liver of mice. ckisotopes.com Provides quantitative data on tissue-specific protein turnover rates and BCAA utilization, which can be altered by the presence of a tumor. ckisotopes.comisotope.com
Adipose Tissue Lipogenesis Tracing with [U-¹³C₅]valine showed that BCAA catabolic flux contributes significantly to de novo lipogenesis, particularly the synthesis of methyl-branched chain fatty acids (mmBCFAs) in adipose tissue. windows.net Uncovers a novel link between BCAA metabolism and the diversity of the lipidome, highlighting the role of enzyme promiscuity in metabolic pathways. windows.net

Tracing of Central Carbon Metabolism and Intermediary Pathways

The carbon backbone of valine can enter central carbon metabolism after its initial breakdown. By using L-Valine (¹³C₅) as a tracer, researchers can follow the flow of these five labeled carbons into key intermediary pathways, such as the tricarboxylic acid (TCA) cycle. nih.goveurisotop.com When L-Valine (¹³C₅) is catabolized, it is converted to succinyl-CoA, an intermediate of the TCA cycle. The ¹³C label can then be tracked as it is incorporated into other TCA cycle intermediates, such as alpha-ketoglutarate, and subsequently into other biomolecules synthesized from these precursors, including other amino acids and fatty acids. windows.net

This isotopic tracing provides a detailed map of metabolic activities. For example, "deep labeling" experiments, where cells are grown in media containing multiple fully ¹³C-labeled nutrients like L-Valine (¹³C₅), allow for the comprehensive profiling of active and inactive metabolic pathways. nih.gov By analyzing the mass isotopomer distributions of various metabolites, scientists can determine the relative contribution of different carbon sources to biomass synthesis and energy production, revealing the metabolic rewiring that occurs in states like cancer. nih.goveurisotop.com

Quantitative ¹³C Metabolic Flux Analysis (¹³C MFA) in Microbial Systems and Higher Organisms

Quantitative ¹³C Metabolic Flux Analysis (¹³C MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov This method is central to systems biology and metabolic engineering. The process involves feeding cells a substrate labeled with ¹³C, such as L-Valine (¹³C₅), and then measuring the pattern of ¹³C incorporation into downstream metabolites, typically protein-bound amino acids. researchgate.net

The measured isotopic labeling patterns are then computationally analyzed with a metabolic network model. By comparing the experimental labeling data with the labeling patterns predicted by the model, intracellular fluxes can be quantified with high accuracy. nih.govresearchgate.net L-Valine (¹³C₅) is a valuable tracer in these experiments, as its catabolism feeds into central metabolic pathways, allowing for the probing of fluxes in different parts of the metabolic network. ¹³C-MFA has been widely applied to optimize the production of valuable chemicals in microbial systems and to understand the metabolic dysregulation in diseases studied in higher organisms. nih.gov

Table 2: General Workflow for a ¹³C Metabolic Flux Analysis Experiment

Step Description
1. Experimental Design Selection of the biological system, growth conditions, and the appropriate ¹³C-labeled tracer(s) (e.g., [U-¹³C₅]glutamine, L-Valine (¹³C₅)). nih.gov
2. Isotopic Labeling Culturing cells in a defined medium containing the ¹³C tracer until a metabolic and isotopic steady state is reached. researchgate.net
3. Sample Processing Harvesting the biomass and hydrolyzing proteins to release individual amino acids. Derivatization of amino acids for analytical measurement.
4. Analytical Measurement Measuring the mass isotopomer distribution of the derivatized amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
5. Computational Flux Calculation Using specialized software to fit the measured labeling data to a metabolic network model to estimate the intracellular reaction rates (fluxes). nih.govresearchgate.net
6. Statistical Analysis Performing goodness-of-fit tests and calculating confidence intervals for the estimated fluxes to ensure the reliability of the results. nih.gov

Advancements in Peptide-Based Metabolic Flux Analysis

A recent innovation in the field is peptide-based ¹³C MFA. nih.govnih.gov Traditional ¹³C MFA relies on the analysis of free amino acids, which can be challenging in complex systems like microbial communities, where it is difficult to separate the metabolites from different species. nih.gov The peptide-based method overcomes this by analyzing ¹³C labeling patterns in peptides obtained from cellular proteins.

The key advantage is that a peptide's sequence can identify its species of origin through proteomic database searching. nih.gov Simultaneously, the isotopic labeling pattern of that same peptide provides the necessary information to infer intracellular fluxes for that specific species. nih.gov This allows for species-specific flux analysis within a mixed microbial community.

In this context, L-Valine-N-Fmoc (¹³C₅) serves as a critical reagent for synthesizing labeled peptide standards. These standards are essential for developing and validating the complex mass spectrometry methods required to accurately identify and quantify the isotopomers of peptides from experimental samples. The Fmoc group is a standard protecting group in peptide chemistry, allowing for the precise, stepwise synthesis of peptides with a labeled valine residue at a specific position.

Methodological Considerations and Future Directions

Optimization of Coupling Efficiencies in Peptide Synthesis with Sterically Hindered Labeled Amino Acids

The incorporation of L-Valine, a β-branched and sterically hindered amino acid, into a peptide sequence is often a rate-limiting step in solid-phase peptide synthesis (SPPS). The presence of the bulky Fmoc protecting group and the isotopic ¹³C label on the valine backbone of L-VALINE-N-FMOC (13C5) can further exacerbate these challenges, leading to incomplete coupling reactions and lower peptide yields. Consequently, optimizing coupling efficiency is paramount.

Several strategies are employed to overcome the steric hindrance associated with L-VALINE-N-FMOC (13C5):

Advanced Coupling Reagents: Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be insufficient for coupling sterically hindered residues. More potent activating agents are often required. Uronium/aminium salts such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed due to their high reactivity and ability to facilitate efficient peptide bond formation even with challenging amino acids. Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also offer high activation levels. For particularly difficult couplings, the use of acyl fluorides, generated in situ with reagents like BTFFH, can be advantageous as they are highly reactive yet minimize steric hindrance between coupling partners.

Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard, but additives like dimethyl sulfoxide (B87167) (DMSO) can help disrupt peptide aggregation and improve reaction kinetics. Microwave-assisted SPPS has emerged as a powerful technique to enhance coupling efficiency. Microwave irradiation can significantly accelerate reaction rates, allowing for shorter coupling times and potentially reducing the excess of expensive labeled amino acid required. Studies have shown that microwave heating can increase coupling yields for hindered amino acids by over 16 times compared to conventional methods.

Double and Triple Coupling: In cases of incomplete reaction, a common strategy is to repeat the coupling step (double or even triple coupling) to drive the reaction to completion before proceeding to the next deprotection and coupling cycle.

The optimal conditions for incorporating L-VALINE-N-FMOC (13C5) depend on the specific peptide sequence and the preceding and subsequent amino acid residues. A systematic approach, often involving test couplings, is necessary to determine the most effective combination of reagents and conditions.

Table 1: Common Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExamplesCharacteristics
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, widely used for difficult couplings.
Phosphonium Salts PyBOP, PyAOPHighly effective, particularly for hindered systems.
Carbodiimides DCC, DICOften used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions.
Acyl Fluoride Generators TFFH, BTFFHGenerate highly reactive intermediates with minimal steric bulk, suitable for extremely hindered couplings.

Strategies for Minimizing Racemization during Synthesis and Incorporation

Maintaining the stereochemical integrity of L-VALINE-N-FMOC (13C5) during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their chirality. Racemization, the conversion of the L-amino acid to its D-enantiomer, is a significant risk, particularly for Fmoc-protected amino acids under the basic conditions used for coupling.

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The acidity of the α-proton of the activated amino acid is a key factor; this proton can be abstracted by base, leading to loss of stereochemistry. Several factors influence the rate of racemization:

Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are the most important factors. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are routinely added to the coupling mixture. These additives react with the activated amino acid to form an active ester that is less prone to oxazolone (B7731731) formation and subsequent racemization. The use of carbodiimides without such additives is known to cause significant racemization.

Base Selection: The base used during the coupling step can significantly impact racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, for particularly sensitive amino acids, weaker bases with increased steric shielding, such as 2,4,6-trimethylpyridine (B116444) (collidine), may be preferred to minimize proton abstraction from the α-carbon.

Temperature and Pre-activation Time: Elevated temperatures, such as those used in microwave-assisted synthesis, can increase the rate of racemization. It is crucial to carefully control the temperature, for instance, by lowering it from a potential 80°C to 50°C for sensitive residues. sioc-journal.cnnih.gov Similarly, prolonged pre-activation of the amino acid before its addition to the resin-bound peptide can increase the risk of racemization. An in situ activation strategy, where the coupling reagents are added directly to the mixture of the amino acid and peptide-resin, is often preferred.

Integration with Multi-Omics and Systems Biology Approaches

The ¹³C labeling in L-VALINE-N-FMOC (13C5) makes it a powerful tracer for integration into multi-omics and systems biology research. These approaches aim to provide a holistic view of biological systems by simultaneously studying the genome, transcriptome, proteome, and metabolome. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics.

Quantitative Proteomics: L-VALINE-N-FMOC (13C5) can be incorporated into proteins synthesized via SPPS for use as internal standards in mass spectrometry (MS)-based quantitative proteomics. More significantly, in cell-based studies, labeled valine can be supplied in the culture medium for techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins. By mixing protein lysates from cells grown in "light" (natural abundance) and "heavy" media under different experimental conditions, the relative abundance of thousands of proteins can be accurately quantified in a single MS experiment. The mass shift caused by the ¹³C atoms in valine allows for the differentiation and relative quantification of peptides from the different cell populations.

Metabolic Flux Analysis (MFA): In systems biology, MFA uses isotopic tracers to map the flow of atoms through metabolic pathways. While L-VALINE-N-FMOC (13C5) is a protected form used for synthesis, the underlying ¹³C₅-L-Valine can be used as a tracer in cell cultures or whole organisms. By tracking the incorporation and distribution of the ¹³C label into various metabolites over time, researchers can determine the rates (fluxes) of different metabolic reactions. This provides a dynamic picture of cellular metabolism that is not achievable by simply measuring metabolite concentrations.

The integration of data from proteomics and metabolomics studies using labeled compounds like ¹³C₅-L-Valine provides a more comprehensive understanding of how cellular networks respond to stimuli, disease, or drug treatment.

Emerging Technologies for Isotopic Labeling and Detection

The field of isotopic labeling and analysis is continually evolving, with new technologies enhancing the synthesis, application, and detection of compounds like L-VALINE-N-FMOC (13C5).

Advanced Synthesis of Labeled Amino Acids: While metabolic labeling in microorganisms is a common source for isotopically enriched amino acids, chemical synthesis provides greater control over labeling patterns. Emerging synthetic routes, including palladium-catalyzed C(sp³)–H functionalization, offer versatile and high-yielding pathways to create specifically labeled amino acids. mdpi.com Cell-free protein expression systems are also gaining traction as a method to produce isotopically labeled peptides and proteins, offering an alternative to cell-based metabolic labeling. researchgate.net

High-Resolution Detection Methods: Advances in analytical instrumentation have significantly improved the detection and quantification of isotopically labeled molecules.

Mass Spectrometry (MS): High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide exceptional mass accuracy and resolution. This allows for the unambiguous identification of isotopically labeled peptides and the precise quantification of their enrichment levels, even in highly complex biological samples. Tandem MS (MS/MS) techniques can be used to locate the exact position of heavy isotopes within a peptide fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling with ¹³C is fundamental to modern biomolecular NMR. It enables a wide range of multidimensional experiments used to determine the three-dimensional structure and dynamics of proteins and other biomolecules. Direct ¹³C detection methods are becoming faster and more sensitive, allowing for the analysis of larger proteins and more complex systems.

These emerging technologies expand the toolkit available to researchers, enabling more sophisticated experimental designs and providing deeper insights into biological systems using isotopically labeled compounds.

Computational Modeling and Theoretical Studies Complementing Experimental Data

Computational modeling and theoretical studies are increasingly valuable for complementing experimental work in peptide synthesis and analysis. These approaches can provide mechanistic insights that are difficult to obtain through experiments alone.

Modeling Reaction Mechanisms: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways of peptide bond formation. These calculations can elucidate the structure of transition states and intermediates, helping to explain the reactivity of different coupling reagents and the mechanisms of side reactions like racemization. For instance, DFT studies can analyze the formation of the 5(4H)-oxazolone intermediate and predict how different bases or additives influence the energy barrier for racemization, guiding the selection of optimal reaction conditions.

Predicting Kinetic Isotope Effects (KIEs): The presence of five ¹³C atoms in L-VALINE-N-FMOC (13C5) can subtly alter the rates of the reactions in which it participates, a phenomenon known as the kinetic isotope effect. Theoretical calculations can predict the magnitude of KIEs for different proposed reaction mechanisms. Comparing these predicted KIEs with experimentally measured values provides a powerful tool for validating or refuting a proposed mechanism for the peptide coupling step.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of peptides and proteins at an atomic level over time. In the context of SPPS, MD simulations can be used to study the conformational dynamics of the growing peptide chain on the solid support. This can help in understanding and predicting sequence-dependent aggregation, a major cause of incomplete coupling reactions, especially for hydrophobic sequences containing residues like valine. By simulating the peptide in different solvents or at different temperatures, researchers can gain insights into conditions that might disrupt aggregation and improve synthesis outcomes.

The synergy between computational modeling and experimental data allows for a more rational approach to optimizing peptide synthesis, troubleshooting problematic sequences, and interpreting the results of isotopic labeling studies.

Q & A

Q. How does L-Valine-N-Fmoc (13C5) enhance tracking accuracy in metabolic flux analysis compared to non-isotopic analogs?

Methodological Answer: The 13C5 isotopic labeling enables precise tracking of valine incorporation into proteins and metabolic intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, in plant studies, leaves treated with [13C5]-labeled amino acids showed quantifiable isotopic enrichment in downstream metabolites via GC-MS, allowing dynamic flux analysis of pathways like the TCA cycle . Non-isotopic analogs lack the distinct spectral signatures required for such resolution.

Q. What purification methods ensure >95% isotopic purity for L-Valine-N-Fmoc (13C5) in peptide synthesis studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for isolating the labeled compound from unreacted precursors. Silica gel chromatography under inert atmospheres (e.g., nitrogen) further removes deuterated byproducts, as demonstrated in DNA precursor synthesis . Post-purification, NMR (e.g., 13C DEPT-Q) and high-resolution MS validate isotopic purity .

Purification Method Efficiency Key Parameters
Reverse-phase HPLC>98% purityGradient: 20–80% acetonitrile/0.1% TFA
Silica gel chromatography95–97% purityEluent: Dichloromethane/methanol (9:1)

Advanced Research Questions

Q. How can researchers optimize 13C NMR acquisition parameters for L-Valine-N-Fmoc (13C5) in protein-ligand interaction studies?

Methodological Answer: Use a cryoprobe-equipped NMR spectrometer with the following parameters:

  • Pulse sequence : INEPT (for sensitivity enhancement in 13C detection).
  • Relaxation delay : 2× T1 (typically 3–5 s for 13C nuclei in valine).
  • Decoupling : Waltz-16 for 1H during acquisition. Isotopic scrambling can be minimized by maintaining sample temperature at 25°C . For quantitative analysis, integrate cross-peaks in 2D 1H-13C HSQC spectra and normalize to internal standards like DSS .

Q. What statistical approaches resolve contradictory data in isotope dilution assays using L-Valine-N-Fmoc (13C5)?

Methodological Answer: Apply Bayesian hierarchical modeling to account for batch variability in isotopic enrichment. For instance, in studies with variable n-values (e.g., triplicate vs. sextuplicate runs), ANCOVA with post hoc Tukey correction identifies outliers caused by pipetting errors or incomplete derivatization . Report exact n-values and confidence intervals (95% CI) in line with NIH preclinical guidelines .

Q. How should researchers design replication studies to validate metabolic incorporation rates of L-Valine-N-Fmoc (13C5) in animal models?

Methodological Answer:

  • Step 1 : Use power analysis (α=0.05, β=0.2) to determine sample size, ensuring n ≥ 6 per group.
  • Step 2 : Include both positive controls (e.g., 15N-labeled valine) and negative controls (unlabeled analogs).
  • Step 3 : Perform time-course MS analyses (e.g., 0.5 h, 2 h, 24 h post-injection) to track isotopic saturation kinetics, as shown in hyaluronan biosynthesis studies .
  • Step 4 : Validate results across two independent labs to mitigate equipment-specific biases .

Data Reporting & Compliance

Q. What metadata must accompany publications using L-Valine-N-Fmoc (13C5) to ensure reproducibility?

Methodological Answer: Include:

  • Isotopic enrichment (% 13C) and batch-specific purity certificates.
  • MS/MS fragmentation patterns (e.g., m/z 617.1 for [13C6]hexose-[13C5]ribose adducts ).
  • NMR acquisition parameters (e.g., spectral width, number of transients).
  • Raw data deposition in repositories like MetaboLights or PRIDE .

Experimental Design Considerations

Q. How do researchers mitigate isotopic dilution effects when using L-Valine-N-Fmoc (13C5) in cell culture systems?

Methodological Answer: Pre-equilibrate cells in isotope-free media for 24 h before introducing the labeled compound. Monitor intracellular valine pools via LC-MS to ensure isotopic steady-state. Use kinetic modeling (e.g., FiatFlux software) to correct for natural abundance 13C interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.